molecular formula C26H18 B14662002 2,7-Diphenylphenanthrene CAS No. 37634-87-0

2,7-Diphenylphenanthrene

Cat. No.: B14662002
CAS No.: 37634-87-0
M. Wt: 330.4 g/mol
InChI Key: DLLLHLGSCWQNBU-UHFFFAOYSA-N
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Description

2,7-Diphenylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two phenyl groups attached at the 2 and 7 positions of the phenanthrene core. Phenanthrene itself is known for its semiconducting and emission properties, making its derivatives, including this compound, of significant interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenylphenanthrene typically involves the reaction of phenanthrene with phenyl groups under specific conditions. One common method involves the use of benzopinacol and trifluoromethanesulfonic acid (triflic acid) in dry toluene. The reaction is carried out under a nitrogen atmosphere and involves cooling the mixture to 0°C before adding the triflic acid. The mixture is then stirred at room temperature for 24 hours, followed by extraction and recrystallization to obtain the pure product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2,7-Diphenylphenanthrene undergoes various chemical reactions, including:

Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the type of reaction and the specific conditions used.

Mechanism of Action

The mechanism by which 2,7-diphenylphenanthrene exerts its effects is primarily related to its electronic properties. The compound’s ability to transport charge and emit light is due to the extended conjugation of the phenanthrene core and the phenyl groups. This conjugation allows for efficient electron delocalization, which is crucial for its semiconducting and photoluminescent properties .

Comparison with Similar Compounds

2,7-Diphenylphenanthrene can be compared with other phenanthrene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and makes it suitable for particular applications in optoelectronics and materials science.

Properties

CAS No.

37634-87-0

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

2,7-diphenylphenanthrene

InChI

InChI=1S/C26H18/c1-3-7-19(8-4-1)21-13-15-25-23(17-21)11-12-24-18-22(14-16-26(24)25)20-9-5-2-6-10-20/h1-18H

InChI Key

DLLLHLGSCWQNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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